

(6-Methoxypyridin-3-YL)methanol chemical properties and structure

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Compound of Interest

Compound Name: (6-Methoxypyridin-3-YL)methanol

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An In-depth Technical Guide to **(6-Methoxypyridin-3-YL)methanol**: Chemical Properties, Structure, and Synthesis

Executive Summary: This document provides a comprehensive technical overview of **(6-Methoxypyridin-3-YL)methanol**, a key pyridine derivative. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This guide details the compound's chemical structure, physicochemical properties, and safety information. Furthermore, it outlines a detailed experimental protocol for its synthesis and discusses relevant analytical methodologies. The information is presented through structured tables and workflow diagrams to ensure clarity and ease of use for technical applications.

Introduction

(6-Methoxypyridin-3-YL)methanol is a pyridine derivative distinguished by the presence of a methoxy group and a hydroxymethyl group.^[1] These functional groups make it a versatile building block in organic synthesis, particularly as a starting material or intermediate in the development of more complex molecules and novel pharmaceutical compounds.^[1] Its structural features suggest potential for unique biological activities, making it a compound of interest for further research in medicinal chemistry and material science.^[1]

Chemical Structure and Identifiers

The structural identity of **(6-Methoxypyridin-3-YL)methanol** is defined by its molecular formula, IUPAC name, and various standard chemical identifiers. These are crucial for

unambiguous identification in research and regulatory documentation.

Identifier	Value	Source
IUPAC Name	(6-methoxypyridin-3-yl)methanol	[2]
Molecular Formula	C ₇ H ₉ NO ₂	[1] [2]
CAS Number	58584-63-7	[1] [2]
InChI	InChI=1S/C7H9NO2/c1-10-7-3-2-6(5-9)4-8-7/h2-4,9H,5H2,1H3	[2] [3]
InChIKey	YKTYUHMWNUVAAM-UHFFFAOYSA-N	[2] [3]
SMILES	<chem>COC1=NC=C(C=C1)CO</chem>	[2]
Synonyms	2-Methoxy-5-pyridinemethanol, 5-(Hydroxymethyl)-2-methoxypyridine, 6-Methoxy-3-pyridinemethanol	[1]

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application in experimental settings, dictating aspects like solubility, reaction conditions, and storage.

Property	Value	Source
Molecular Weight	139.15 g/mol	[2]
Physical Form	Colorless to Pale-yellow to Yellow-brown Liquid	[3]
Boiling Point	257.8 ± 25.0 °C at 760 mmHg	[4]
Density	1.2 ± 0.1 g/cm ³	[4]
Flash Point	109.7 ± 23.2 °C	[4]
Storage Temperature	Inert atmosphere, room temperature	[3]

Synthesis and Experimental Protocols

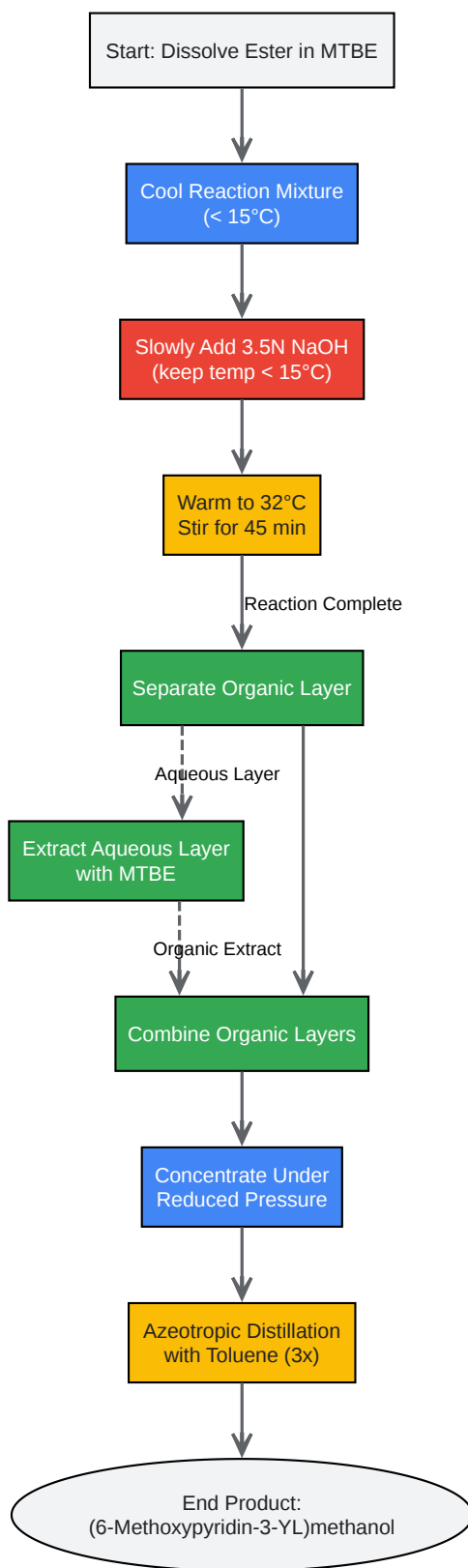
(6-Methoxypyridin-3-YL)methanol can be synthesized through the reduction of a corresponding ester, followed by an aqueous workup. The following protocol is based on established procedures.[5]

Synthesis Protocol

- **Reaction Setup:** The starting ester material is dissolved in a suitable organic solvent such as methyl tert-butyl ether (MTBE).
- **Temperature Control:** The reaction mixture is cooled to a temperature below 15°C.
- **Reagent Addition:** An aqueous 3.5N sodium hydroxide solution (2.6 L) is slowly added to the reaction mixture while maintaining the temperature below 15°C.[5]
- **Reaction:** The mixture is then warmed to 32°C and stirred for approximately 45 minutes.[5]
- **Workup - Phase Separation:** After the reaction is complete, the organic layer is separated.[5]
- **Workup - Extraction:** The remaining aqueous layer is extracted again with MTBE (2.3 L) to recover any residual product.[5]

- Workup - Concentration: The organic layers are combined and concentrated to dryness under reduced pressure.[\[5\]](#)
- Purification: Toluene (1.3 L) is added to the residue, and azeotropic distillation is performed. This distillation process is repeated three times to yield the final product as a light yellow oil.
[\[5\]](#)

Synthesis Workflow Visualization



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Caption: Workflow for the synthesis of (6-Methoxypyridin-3-YL)methanol.

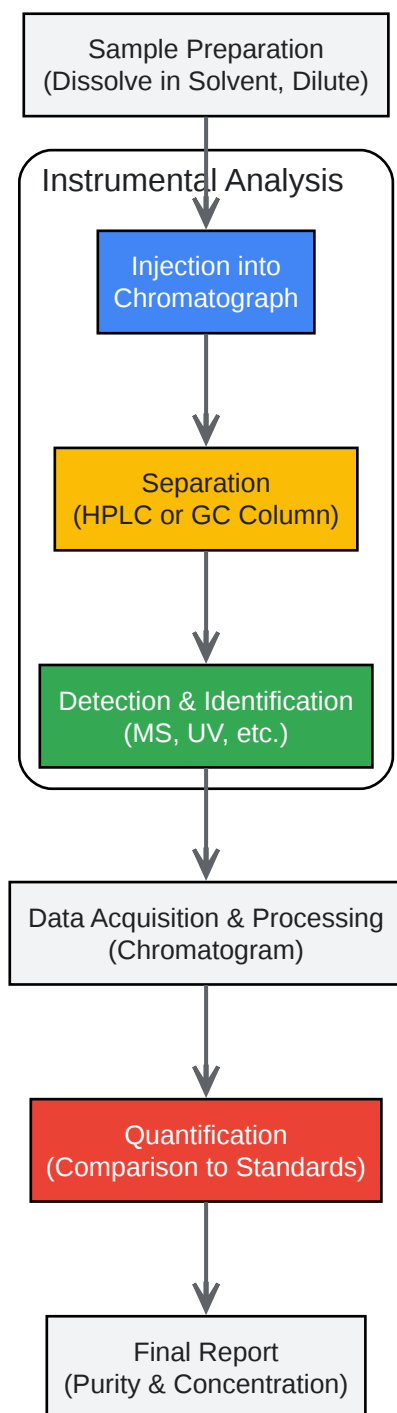
Analytical Methods

The characterization and purity assessment of **(6-Methoxypyridin-3-YL)methanol** can be achieved using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are common methods for the analysis of such organic compounds.[6] ^1H -NMR spectroscopy is used for structural confirmation.[5]

General Analytical Workflow

- **Sample Preparation:** A stock solution is prepared by accurately weighing the compound and dissolving it in a suitable solvent like acetone or methanol to a known concentration (e.g., 1000 $\mu\text{g/mL}$).[7] Standard solutions for calibration are then prepared by diluting the stock solution.[7]
- **Chromatographic Separation (HPLC/GC):** The prepared sample is injected into a chromatographic system to separate it from any impurities. The choice between HPLC and GC depends on the compound's volatility and thermal stability.
- **Detection and Identification (MS/UV):** As the compound elutes from the column, it is detected. Mass spectrometry provides mass-to-charge ratio data, confirming the molecular weight, while a UV detector measures absorbance at specific wavelengths.[6]
- **Quantification:** The concentration of the compound is determined by comparing the peak area from the sample to a calibration curve generated from the standard solutions.

Analytical Workflow Visualization



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Caption: Generalized workflow for the analytical characterization of a chemical compound.

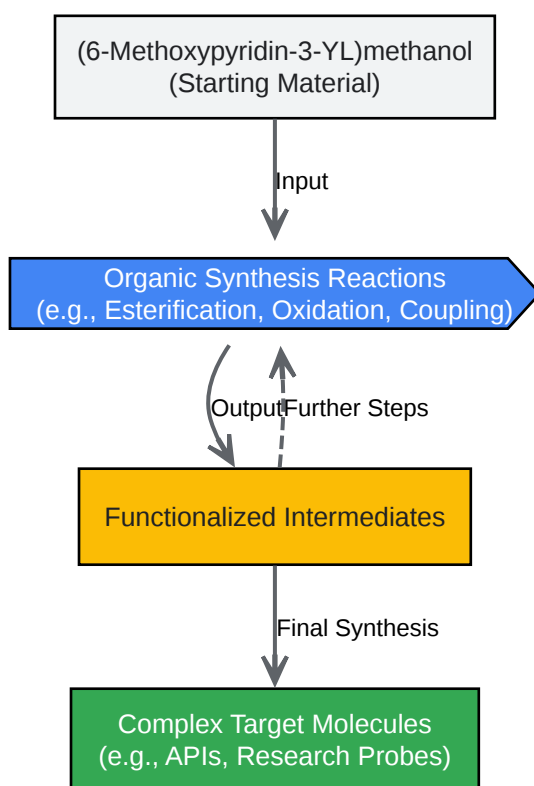
Reactivity and Stability

(6-Methoxypyridin-3-YL)methanol is chemically stable under standard room temperature and inert atmosphere conditions.[3] The presence of a primary alcohol (-CH₂OH) and a methoxy (-OCH₃) group on the pyridine ring allows for a variety of chemical reactions, making it a useful intermediate. The hydroxyl group can undergo esterification, etherification, or oxidation, while the pyridine ring can participate in various substitution reactions.

Biological and Pharmacological Context

While specific signaling pathways for **(6-Methoxypyridin-3-YL)methanol** are not extensively documented, its structural motifs are present in many biologically active molecules. Pyridine-based structures are common in medicinal chemistry. For instance, derivatives of a related compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, are crucial building blocks for proton pump inhibitors (PPIs), a class of drugs used to reduce gastric acid secretion.[8] This highlights the potential of **(6-Methoxypyridin-3-YL)methanol** to serve as a scaffold or intermediate for synthesizing new therapeutic agents.

Role as a Chemical Building Block



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Caption: Role of (6-Methoxypyridin-3-YL)methanol as a versatile chemical intermediate.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **(6-Methoxypyridin-3-YL)methanol** is associated with several hazards. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound.

Hazard Class	GHS Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed[2]
Skin Corrosion/Irritation	H315	Causes skin irritation[2]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation[2]
STOT, Single Exposure	H335	May cause respiratory irritation[2]

Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor). [3]

Conclusion

(6-Methoxypyridin-3-YL)methanol is a valuable chemical intermediate with well-defined structural and physicochemical properties. Its utility in organic synthesis is underscored by the reactivity of its functional groups, positioning it as a key building block for the creation of complex molecules, including potential pharmaceutical agents. Proper adherence to documented synthesis protocols and safety guidelines is essential for its effective and safe application in research and development.

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